molecular formula C20H23Cl3N4 B13461779 2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride

2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride

Cat. No.: B13461779
M. Wt: 425.8 g/mol
InChI Key: ZJRQSKOEYIXOIV-UHFFFAOYSA-N
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Description

2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and a pyridine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

The synthesis of 2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves multiple steps, including the formation of the benzodiazole core, the introduction of the pyridine moiety, and the final assembly of the compound. The synthetic route typically involves:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as the Sonogashira coupling, to attach the pyridine ring to the benzodiazole core.

    Final Assembly:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzodiazole rings, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the biological activities of benzodiazole and pyridine derivatives.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various biological targets, including enzymes and receptors, while the pyridine moiety can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can be compared with other similar compounds, such as:

    2-(pyridin-2-yl)ethan-1-amine: A simpler compound with a pyridine moiety and an ethan-1-amine group.

    Benzodiazole derivatives: Compounds with a benzodiazole core, which are known for their diverse biological activities.

    Cyclopropylmethyl derivatives: Compounds with a cyclopropylmethyl group, which can enhance the compound’s stability and biological activity.

The uniqueness of this compound lies in its combination of these functional groups, which can result in unique biological and chemical properties.

Properties

Molecular Formula

C20H23Cl3N4

Molecular Weight

425.8 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)-5-(2-pyridin-2-ylethynyl)benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C20H20N4.3ClH/c21-11-10-20-23-18-13-15(6-8-17-3-1-2-12-22-17)7-9-19(18)24(20)14-16-4-5-16;;;/h1-3,7,9,12-13,16H,4-5,10-11,14,21H2;3*1H

InChI Key

ZJRQSKOEYIXOIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)C#CC4=CC=CC=N4)N=C2CCN.Cl.Cl.Cl

Origin of Product

United States

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